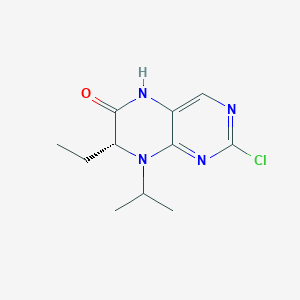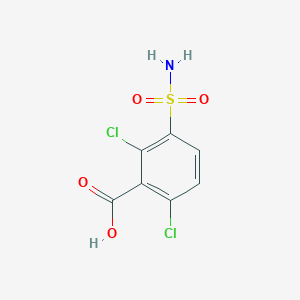
2,6-二氯-3-磺酰基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO4S . It has a molecular weight of 270.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-3-sulfamoylbenzoic acid is 1S/C7H5Cl2NO4S/c8-3-1-2-4 (15 (10,13)14)6 (9)5 (3)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,6-Dichloro-3-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a melting point of 195-197 degrees Celsius .科学研究应用
抗惊厥研究
研究探索了磺酰基苯甲酸衍生物的抗惊厥特性。例如,对 4-溴-2-磺酰基苯甲酸和 4-氯-2-磺酰基苯甲酸的烷基酯的研究表明在小鼠中具有抗电休克活性,表明这些化合物的电子特性与其抗惊厥活性之间存在关系 (Hamor & Reavlin,1967)。另一项关于 6-氯-2-磺酰基苯甲酸烷基酯的合成和抗惊厥活性的研究支持了这一发现,表明空间因素在这些特性中很重要 (Hamor & Farraj,1965)。
光谱和结构分析
2020 年对 4-氯-3-磺酰基苯甲酸的一项研究通过 X 射线衍射、振动和电子光谱等各种分析技术突出了其结构和特性。这项研究提供了对该化合物的分子、振动和电子特性的见解,可用于各种科学应用 (Kavitha 等,2020)。
缓蚀
2014 年的一项研究探索了使用磺酰基苯甲酸衍生物(包括 4-氯-2-((呋喃-2-基甲基)氨基)-5-磺酰基苯甲酸)作为低碳钢腐蚀的潜在抑制剂。这种应用在工业化学中很重要,突出了该化合物在生物医学研究之外的多功能性 (Sappani & Karthikeyan,2014)。
发光配位聚合物
2015 年,对涉及 2,4-二氯-5-磺酰基苯甲酸的发光配位聚合物进行了研究。这些聚合物被用作荧光传感器,用于检测硝基苯,证明了该化合物在环境监测和安全应用中的潜力 (Liu 等,2015)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
2,6-dichloro-3-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZNESUFUVSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-sulfamoylbenzoic acid | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


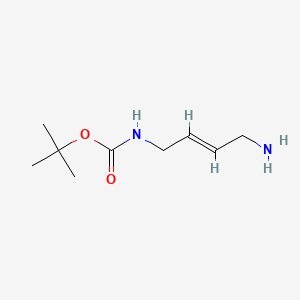
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)
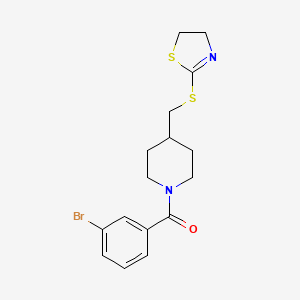
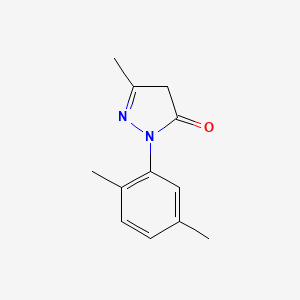
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
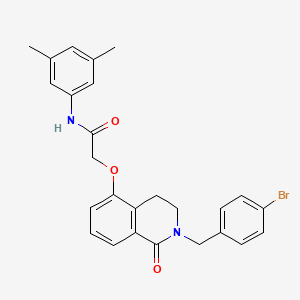
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
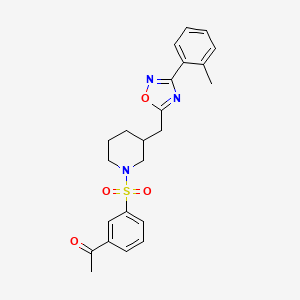
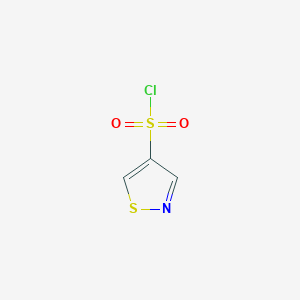
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)
